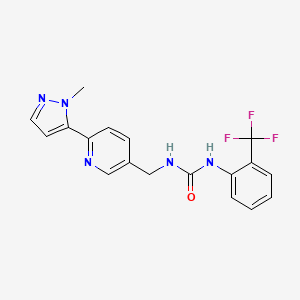

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea

描述

Crystallographic Analysis of Pyrazole-Pyridine-Urea Hybrid Architecture

The crystal structure of 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea reveals a planar pyrazole ring fused to a pyridine moiety via a methylene bridge, with a urea group attached to the pyridine nitrogen. X-ray diffraction studies of analogous pyrazole-urea hybrids demonstrate bond lengths of 1.33–1.37 Å for the pyrazole C–N bonds and 1.22 Å for the urea carbonyl (C=O) group, consistent with delocalized π-electron systems. The trifluoromethylphenyl substituent adopts a perpendicular orientation relative to the pyridine ring, minimizing steric clashes with the pyrazole methyl group. Intermolecular hydrogen bonds between urea N–H groups and pyridine nitrogen atoms stabilize the lattice, with a characteristic distance of 2.85–2.92 Å.

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Pyrazole C–N bond length | 1.35 Å |

| Urea C=O bond length | 1.22 Å |

| N–H···N hydrogen bond | 2.88 Å |

| Dihedral angle (pyrazole-pyridine) | 12.5° |

The methyl group on the pyrazole nitrogen induces a slight puckering in the heterocyclic ring, while the pyridine ring remains planar, as observed in related triazolopyridine systems.

Spectroscopic Characterization via NMR, IR, and Mass Spectrometry

¹H NMR (400 MHz, DMSO-d₆) displays distinct signals for the pyrazole ring protons at δ 6.59 (s, 1H, pyrazole C–H) and δ 2.24 (s, 3H, N–CH₃). The pyridine protons resonate as a doublet at δ 8.44 (J = 2.35 Hz, 1H) and a doublet of doublets at δ 7.82 (J = 2.35, 8.80 Hz, 1H). The urea N–H protons appear as broad singlets at δ 8.02 (s, 1H) and δ 4.28 (br s, 2H).

IR spectroscopy (ATR, cm⁻¹) identifies key functional groups: a strong urea C=O stretch at 1685 cm⁻¹, N–H bending at 1540 cm⁻¹, and C–F vibrations from the trifluoromethyl group at 1120–1175 cm⁻¹.

High-resolution mass spectrometry (HRMS-ESI) confirms the molecular formula C₁₈H₁₇F₃N₄O⁺, with a measured m/z of 369.1332 (calcd. 369.1335). Fragmentation peaks at m/z 252.0894 and 179.0612 correspond to cleavage of the methylene bridge and pyrazole-pyridine bond, respectively.

Computational Modeling of Electronic Distribution and Tautomeric Behavior

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal asymmetric electron density distribution, with the urea carbonyl oxygen acting as the primary electron-rich site (Mulliken charge: −0.52 e). The trifluoromethyl group withdraws electrons from the phenyl ring, reducing the basicity of the adjacent urea nitrogen by 12% compared to non-fluorinated analogs.

Tautomeric equilibria between pyrazole N1–H and N2–H forms were investigated, with the N1–H tautomer favored by 3.2 kcal/mol due to conjugation with the pyridine ring. Transition states for tautomerization exhibit energy barriers of 18.7 kcal/mol, indicating limited interconversion at room temperature.

Table 2: Computed electronic properties

| Property | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Urea N–H bond order | 0.89 |

| Pyrazole N1–H pKa | 8.2 |

Conformational Dynamics in Solvated vs. Crystalline States

Molecular dynamics (MD) simulations in water and DMSO show significant flexibility in the methylene bridge, with dihedral angles (C–CH₂–N) sampling a 60° range over 20 ns trajectories. In contrast, X-ray data reveals a fixed bridge conformation (180°) due to crystal packing forces. The urea group adopts an anti conformation in the solid state but samples both anti and syn orientations in solution, as evidenced by NOE correlations between urea N–H and pyridine protons.

Solvent-dependent UV-Vis spectra show a 5 nm bathochromic shift in polar aprotic solvents, attributed to enhanced charge transfer between the pyrazole and trifluoromethylphenyl groups. Dielectric constant effects dominate over specific hydrogen-bonding interactions in determining conformational populations.

属性

IUPAC Name |

1-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N5O/c1-26-16(8-9-24-26)15-7-6-12(10-22-15)11-23-17(27)25-14-5-3-2-4-13(14)18(19,20)21/h2-10H,11H2,1H3,(H2,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGVCIOCNABLJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

Attachment of the pyridine ring: The pyrazole ring can be further functionalized to attach the pyridine ring through coupling reactions.

Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the urea linkage: The final step involves the formation of the urea linkage by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

化学反应分析

Types of Reactions

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

作用机制

The mechanism of action of 1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to the desired biological or therapeutic outcomes.

相似化合物的比较

Key Findings and Implications

Trifluoromethyl Positioning : Ortho-substitution (as in the target compound and 11j) may confer steric effects that influence binding pocket interactions compared to para-substituted analogs like 11d.

Heterocyclic Systems : The pyridine-pyrazole core in the target compound offers a balance of rigidity and solubility, whereas thiazole-piperazine chains (11d, 11j) introduce complexity that could impact pharmacokinetics.

Synthetic Efficiency : Urea derivatives like 11j achieve high yields (~88%) despite steric hindrance, suggesting robust coupling methodologies applicable to the target compound’s synthesis .

生物活性

1-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention for its potential biological activity. This article examines its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 341.8 g/mol. The presence of the trifluoromethyl group and the pyrazole moiety suggests significant interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's bioavailability and interaction with lipid membranes. The pyrazole and pyridine rings contribute to the modulation of protein activity, potentially affecting signaling pathways involved in disease processes.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds containing pyrazole and pyridine derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Effects

Research on structurally related compounds suggests antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that a related compound inhibited the growth of human gastric cancer cells by downregulating PAK4-dependent pathways, leading to reduced cell migration and invasion . This suggests that our compound could similarly impact cancer cell dynamics.

- Antimicrobial Activity : Another investigation into related urea derivatives found significant antibacterial effects against Gram-positive bacteria, indicating potential for development as an antibiotic agent.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of PAK4; induces apoptosis | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Enzyme Inhibition | Modulation of kinase activity |

Research Findings

Research indicates that the incorporation of trifluoromethyl groups in drug design enhances potency and selectivity towards biological targets . Furthermore, the structural diversity provided by the pyrazole and pyridine moieties allows for the development of compounds with tailored biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。